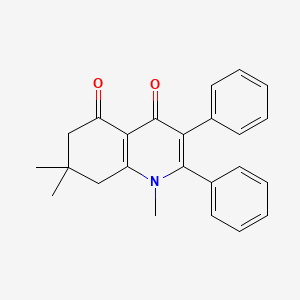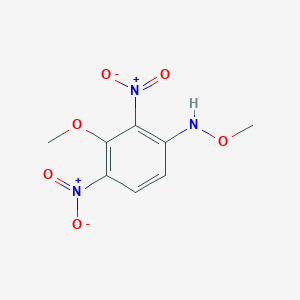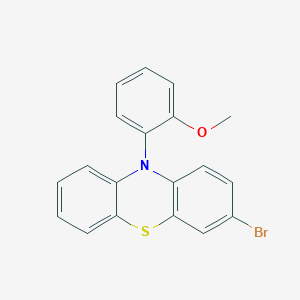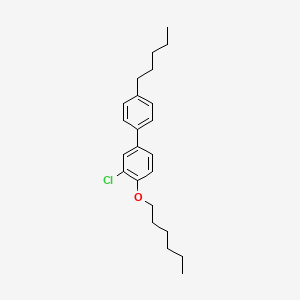![molecular formula C22H12N2O6S2 B14391573 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-85-0](/img/structure/B14391573.png)
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two 4-nitrophenylsulfanyl groups attached to the naphthalene-1,4-dione core
Méthodes De Préparation
The synthesis of 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione typically involves the nucleophilic substitution of aminonaphthoquinones with aryl- and alkylthiols. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Analyse Des Réactions Chimiques
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death through apoptosis, particularly in cancer cells. The compound targets the mitochondrial pathway, leading to the activation of caspases and subsequent cell death .
Comparaison Avec Des Composés Similaires
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione can be compared with other naphthoquinone derivatives, such as:
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong antimicrobial activity and is used as a natural dye.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant and anticancer properties.
Propriétés
Numéro CAS |
89477-85-0 |
|---|---|
Formule moléculaire |
C22H12N2O6S2 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
2,3-bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H12N2O6S2/c25-19-17-3-1-2-4-18(17)20(26)22(32-16-11-7-14(8-12-16)24(29)30)21(19)31-15-9-5-13(6-10-15)23(27)28/h1-12H |
Clé InChI |
BFXWDIJAQZKBAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)

![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)



![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)





